![molecular formula C9H13N5O B14692029 4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide CAS No. 35772-72-6](/img/structure/B14692029.png)
4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazides. Hydrazides are organic compounds characterized by the presence of the functional group -CONHNH2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3,3-dimethyl-1-triazene under reflux conditions. The reaction is carried out in a suitable solvent such as methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction . The crude product is then recrystallized from a mixture of cold water and alcohol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various enzymes and proteins.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N′-Benzylidene-4-tert-butylbenzohydrazide: Known for its urease inhibition properties.
Substituted-phenylmethylidene]benzohydrazide analogs: Studied for their antioxidant and anti-inflammatory activities.
Uniqueness
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is unique due to its specific structural features and the presence of the triazene group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
35772-72-6 |
|---|---|
Formule moléculaire |
C9H13N5O |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-(dimethylaminodiazenyl)benzohydrazide |
InChI |
InChI=1S/C9H13N5O/c1-14(2)13-12-8-5-3-7(4-6-8)9(15)11-10/h3-6H,10H2,1-2H3,(H,11,15) |
Clé InChI |
WSYUEVUQHBDJBM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)

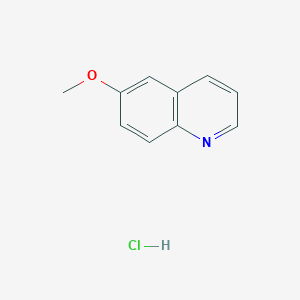

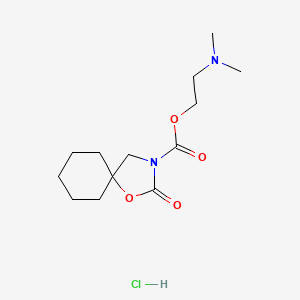
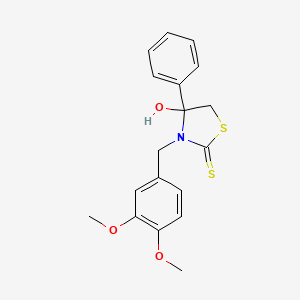


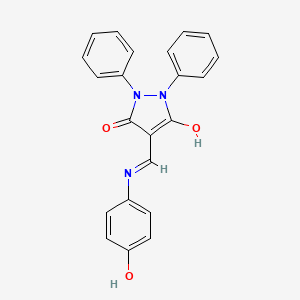
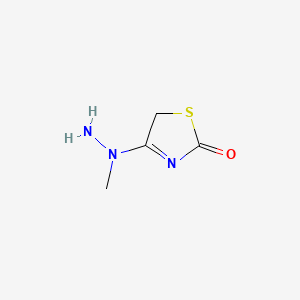

![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
